4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Description
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluoro group and a 2,5-difluorobenzyl ether moiety. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which modulate reactivity, stability, and bioavailability. Its molecular formula is C₁₄H₈F₃O₂, with a molecular weight of 265.21 g/mol. Fluorine substitutions at the 2,5-positions of the benzyl group and the 3-position of the benzaldehyde ring enhance lipophilicity and metabolic stability, making it a candidate for drug intermediates or covalent inhibitors .
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-2-3-12(16)10(6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCOTVDVQIISEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with 3-fluorobenzaldehyde under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde with structurally analogous fluorinated benzaldehydes. Key differences lie in substitution patterns, physicochemical properties, and synthetic complexity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Log S (Solubility) | GI Absorption | BBB Permeability |
|---|---|---|---|---|---|---|---|
| This compound | Not Provided | C₁₄H₈F₃O₂ | 265.21 | 3-F, 2,5-difluorobenzyloxy | -2.8 (Predicted) | High | Moderate |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | 3-OCH₃, 4-OCHF₂ | -2.1 | High | High |
| 3-Fluoro-4-methoxybenzaldehyde | 73960-07-3 | C₈H₇FO₂ | 154.14 | 3-F, 4-OCH₃ | -1.6 | Moderate | Low |
Key Findings:
Substitution Effects: The 2,5-difluorobenzyloxy group in the target compound increases steric bulk compared to smaller substituents like methoxy (-OCH₃) or difluoromethoxy (-OCHF₂). This reduces solubility (predicted Log S = -2.8 vs. -2.1 for 151103-08-1) but improves metabolic stability . The 3-fluoro substitution enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions, which is less pronounced in non-fluorinated analogs like 73960-07-3.
Synthetic Complexity :
- The target compound requires multi-step synthesis, including selective fluorination and etherification. In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (151103-08-1) is synthesized via a single-step nucleophilic substitution between 3,4-dihydroxybenzaldehyde and methyl chlorodifluoroacetate .
Biological Performance :
- BBB Permeability : The target compound’s moderate BBB permeability (vs. high for 151103-08-1) correlates with its larger molecular weight and polar surface area (TPSA ≈ 45 Ų).
- CYP Inhibition : Fluorine-rich compounds like the target are less likely to inhibit CYP enzymes compared to methoxy-substituted analogs, reducing drug-drug interaction risks .
Research Implications
- Drug Design : The compound’s balance of lipophilicity and reactivity makes it suitable for protease inhibitors or kinase-targeted therapies.
- Material Science : Fluorine substitutions improve thermal stability, suggesting utility in polymer or liquid crystal formulations.
Biological Activity
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H10F3O2
- CAS Number : 1443346-43-7
The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioactivity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The fluorine substituents may enhance binding affinity to certain receptors or enzymes, influencing various cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, affecting signal transduction processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing a promising inhibitory effect.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis in these cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
These results support the potential use of this compound in cancer therapeutics.
Case Studies
-
Study on Antimicrobial Activity :
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The study concluded that the compound showed significant activity against Staphylococcus aureus, which is crucial for developing new antibiotics . -
Evaluation of Anticancer Properties :
A research article in Cancer Letters reported on the effects of various aldehyde derivatives on cancer cell proliferation. The study highlighted that this compound effectively reduced cell viability in MCF-7 and HCT116 lines through a mechanism involving oxidative stress induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
